6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could involve the iodination of a pyrimidine precursor followed by amination and ethylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing green chemistry principles, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents might include halogenating agents for iodination, amines for amination, and alkyl halides for ethylation. Reaction conditions would vary based on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substituting the iodine atom might yield various substituted pyrimidines, while coupling reactions could produce more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione: Lacks the iodine atom, potentially altering its reactivity and biological activity.
5-Iodo-2,4(1H,3H)-pyrimidinedione: Lacks the amino and ethyl groups, which might affect its chemical properties and applications.
Uniqueness
6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The combination of amino, ethyl, and iodine substituents provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C6H8IN3O2 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
6-amino-1-ethyl-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8IN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) |
InChI Key |
XNDQJOWPEYQZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)I)N |
Origin of Product |
United States |
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